N-(Hydroxymethyl)nonanamide: A Technical Guide for Drug Discovery and Development
N-(Hydroxymethyl)nonanamide: A Technical Guide for Drug Discovery and Development
Disclaimer: The following guide on N-(hydroxymethyl)nonanamide (CAS 130535-83-0) is compiled from publicly available data and inferences drawn from structurally related compounds due to the limited specific research on this molecule. All information should be verified through independent experimental validation.
Introduction: Unveiling a Molecule of Latent Potential
N-(hydroxymethyl)nonanamide is a chemical entity situated at the intersection of fatty acid amides and N-methylol compounds. While specific, in-depth research on this particular molecule is not extensively available in public literature, its structural motifs suggest a range of potential applications, from a synthon in organic chemistry to a bioactive agent in drug discovery. This technical guide aims to provide a comprehensive overview of N-(hydroxymethyl)nonanamide, leveraging data from its constituent chemical classes to infer its properties, potential synthesis, and prospective applications for researchers, scientists, and drug development professionals.
The core structure combines a nine-carbon aliphatic chain (nonanamide) with a reactive hydroxymethyl group attached to the amide nitrogen. This unique combination imparts both lipophilic characteristics, typical of fatty acid derivatives, and the potential for covalent modification and cross-linking, characteristic of N-methylol compounds.
Physicochemical Properties: A Data-Driven Profile
Quantitative data for N-(hydroxymethylene)nonanamide is sparse. The most reliable information is available from chemical databases, which provide computed properties.
| Property | Value | Source |
| CAS Number | 130535-83-0 | [1][2] |
| Molecular Formula | C₁₀H₂₁NO₂ | [1][2] |
| Molecular Weight | 187.28 g/mol | [1] |
| IUPAC Name | N-(hydroxymethyl)nonanamide | [1] |
| SMILES | CCCCCCCCC(=O)NCO | [1] |
| Predicted LogP | 2.5 | [1] |
| Predicted Hydrogen Bond Donors | 2 | [1] |
| Predicted Hydrogen Bond Acceptors | 2 | [1] |
Synthesis and Characterization: A Proposed Methodological Framework
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for N-(hydroxymethyl)nonanamide.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on a similar synthesis of N-(hydroxymethylene)thioamides and should be optimized for N-(hydroxymethyl)nonanamide.[3]
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Reaction Setup: In a round-bottom flask, suspend 1.0 mmol of nonanamide in 5-10 mL of an aqueous ethanol solution.
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Reagent Addition: Add a molar excess (e.g., 5-10 equivalents) of aqueous formaldehyde (37% solution) to the suspension.
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Reaction Conditions: Gently heat the reaction mixture with stirring. The temperature and reaction time will need to be empirically determined, but a starting point could be 50-60°C for 2-4 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
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Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature and then to 0-4°C to induce precipitation of the product. The solid product is collected by vacuum filtration.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone.
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Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques:
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¹H and ¹³C NMR Spectroscopy: To confirm the presence of the hydroxymethyl group and the integrity of the nonanamide backbone.
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Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the amide and hydroxyl functional groups.
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Mass Spectrometry (MS): To confirm the molecular weight of the compound.
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Potential Biological Activities and Therapeutic Applications: An Extrapolation from Related Compounds
Direct evidence of the biological activity of N-(hydroxymethyl)nonanamide is absent from the scientific literature. However, by examining the activities of related long-chain fatty acid amides and N-hydroxyamide derivatives, we can hypothesize potential areas of interest for future research.
Inferred Biological Activity Landscape
Caption: Inferred potential biological activities of N-(hydroxymethyl)nonanamide based on related compound classes.
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Antimicrobial Activity: Fatty acid amides and their derivatives have been reported to possess antimicrobial properties. The long alkyl chain of N-(hydroxymethyl)nonanamide could facilitate its interaction with and disruption of microbial cell membranes. Furthermore, N-hydroxyamide derivatives have been investigated as inhibitors of the bacterial enzyme LpxC, which is essential for the biosynthesis of lipopolysaccharide in Gram-negative bacteria.[4]
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Anti-inflammatory Effects: Certain fatty acid derivatives are known to have anti-inflammatory properties.[5] The potential for N-(hydroxymethyl)nonanamide to modulate inflammatory pathways warrants investigation.
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Anticancer Potential: N-hydroxyamide derivatives are a well-known class of histone deacetylase (HDAC) inhibitors, which have emerged as a promising class of anticancer agents. While N-(hydroxymethyl)nonanamide is not a classic hydroxamic acid, its structural similarity to some N-hydroxyamide compounds suggests that it could be explored for antiproliferative activity.
Potential Industrial and Material Science Applications
Beyond the pharmaceutical realm, the physicochemical properties of N-(hydroxymethyl)nonanamide suggest its utility in other industrial applications.
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Lubricants and Slip Agents: Fatty amides are widely used as lubricants and slip agents in the plastics and rubber industries due to their ability to reduce friction.[6] The long hydrocarbon tail of N-(hydroxymethyl)nonanamide would contribute to this property.
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Surfactants and Emulsifiers: The amphiphilic nature of this molecule, with a hydrophobic alkyl chain and a hydrophilic hydroxymethyl-amide headgroup, suggests its potential as a surfactant or emulsifying agent.
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Cross-linking and Resin Formulation: The N-hydroxymethyl group is a reactive moiety that can undergo condensation reactions, particularly under acidic conditions or at elevated temperatures. This makes N-(hydroxymethyl)nonanamide a potential cross-linking agent for various polymers and resins, for instance, in the formulation of coatings, adhesives, and textiles.[7]
Future Directions and Research Imperatives
The technical landscape for N-(hydroxymethyl)nonanamide is largely uncharted territory, presenting a fertile ground for novel research and development. Key areas for future investigation include:
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Definitive Synthesis and Characterization: The development and publication of a robust and reproducible synthetic protocol, along with comprehensive characterization data (NMR, IR, MS, and elemental analysis), is the first critical step.
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Biological Screening: A broad-based biological screening of N-(hydroxymethyl)nonanamide against a panel of microbial strains, cancer cell lines, and inflammatory markers would provide the first direct evidence of its bioactivity.
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Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should focus on elucidating the underlying mechanism of action.
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Material Science Applications: A systematic evaluation of its properties as a lubricant, surfactant, or cross-linking agent in various material formulations could unlock its industrial potential.
Conclusion
N-(hydroxymethyl)nonanamide (CAS 130535-83-0) represents a molecule with significant untapped potential. While direct experimental data is currently scarce, a comprehensive analysis of its structural analogues provides a compelling rationale for its further investigation. Its unique combination of a fatty amide backbone and a reactive N-hydroxymethyl group positions it as a promising candidate for a diverse range of applications, from novel therapeutics to advanced materials. This guide serves as a foundational resource to stimulate and guide future research into this intriguing chemical entity.
References
A comprehensive list of references will be compiled upon the availability of more specific literature. The inferences in this guide are based on general principles of organic chemistry and the known properties of the following classes of compounds:
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N-(hydroxymethylene)thioamides: For synthetic methodology.[3]
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Fatty Acid Amides: For potential industrial applications and general biological properties.[6]
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N-Hydroxyamide Derivatives: For potential therapeutic applications, particularly as enzyme inhibitors.[4][8]
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Long-Chain Fatty Acid Derivatives: For potential anti-inflammatory and antimicrobial activities.[5]
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N-Methylol Compounds: For cross-linking and resin applications.[7]
Sources
- 1. N-(hydroxymethyl)nonanamide | C10H21NO2 | CID 348823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides | MDPI [mdpi.com]
- 4. WO2007069020A2 - N-hydroxyamide derivatives possessing antibacterial activity - Google Patents [patents.google.com]
- 5. Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A biobased synthesized N-hydroxymethyl starch-amide for enhancing the wet and dry strength of paper products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MX2007001022A - N-hydroxyamide derivatives and use thereof. - Google Patents [patents.google.com]
